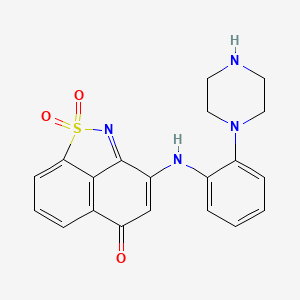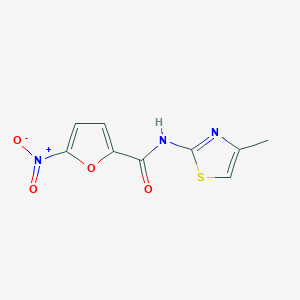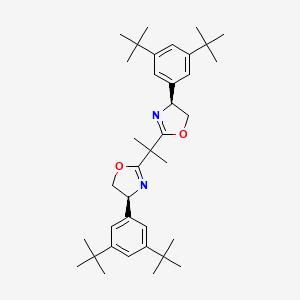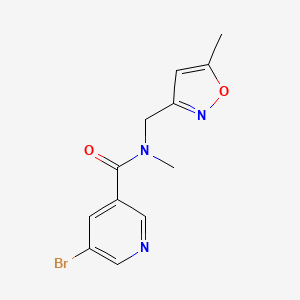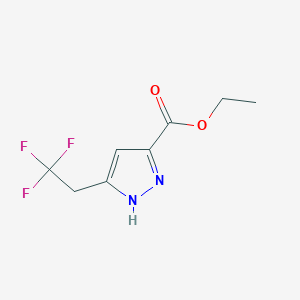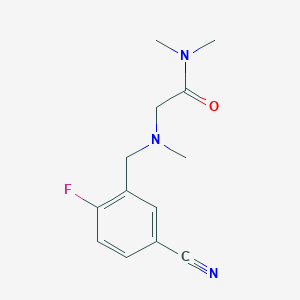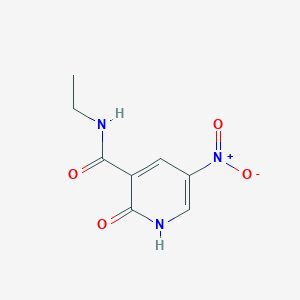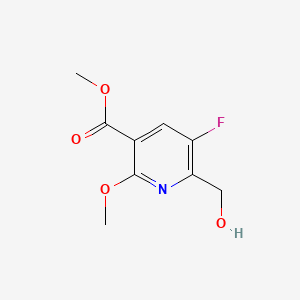
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate is a fluorinated heterocyclic compound. It belongs to the class of nicotinates, which are derivatives of nicotinic acid. The presence of fluorine and methoxy groups in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate typically involves multi-step organic reactions. One common method includes the fluorination of a nicotinic acid derivative followed by esterification and hydroxymethylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor and solvents like acetonitrile . The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-fluoro-6-carboxy-2-methoxynicotinate.
Reduction: Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aryl-5-nitro-1,6-dihydropyridine-3-carboxylates: These compounds also contain fluorine and exhibit similar chemical properties.
Fluorinated Quinolines: Known for their biological activity and used in medicinal chemistry.
Uniqueness
Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate is unique due to its specific substitution pattern on the nicotinate ring. The combination of fluorine, hydroxymethyl, and methoxy groups provides a distinct set of chemical and biological properties that differentiate it from other fluorinated heterocycles.
Properties
Molecular Formula |
C9H10FNO4 |
|---|---|
Molecular Weight |
215.18 g/mol |
IUPAC Name |
methyl 5-fluoro-6-(hydroxymethyl)-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10FNO4/c1-14-8-5(9(13)15-2)3-6(10)7(4-12)11-8/h3,12H,4H2,1-2H3 |
InChI Key |
QWHUZDGMABMYEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)OC)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


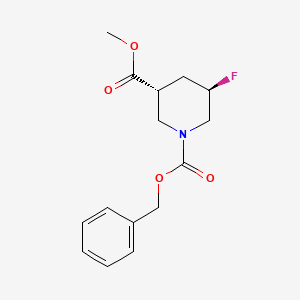
![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
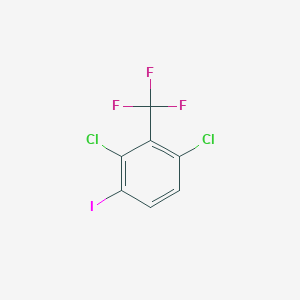
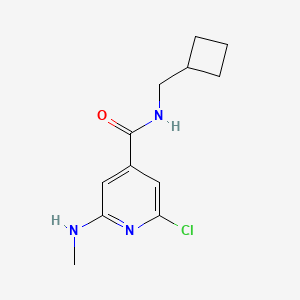
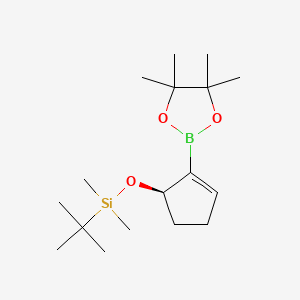
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
